2-[2-(2-Methoxyethoxy)ethoxy]ethylamine
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethylamine, also known as m-PEG3-Amine, is a compound with the molecular formula C7H17NO3 . It is a PEG reagent containing an amino group (NH2). The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound can be prepared from triethylene glycol monomethyl ether as a raw material to prepare 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which then reacts with sodium azide to finally yield 3,6,9-trioxa-1-aminodecane .Molecular Structure Analysis
The molecular weight of 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine is 163.21 g/mol . The IUPAC name for this compound is 2-[2-(2-methoxyethoxy)ethoxy]ethanamine . The InChI is 1S/C7H17NO3/c1-9-4-5-11-7-6-10-3-2-8/h2-8H2,1H3 .Chemical Reactions Analysis
This compound is used as a PROTAC bridge, belonging to the PEG class, which can be used to synthesize a series of PROTAC molecules . It can also be used for the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis
The boiling point of this compound is 106℃ (11 Torr). It has a predicted density of 0.978±0.06 g/cm3 and a refractive index of 1.4395 (589.3 nm 20℃). It is soluble in Water, DMSO, DCM, DMF .Scientific Research Applications
Polymer Synthesis and Properties
2-[2-(2-Methoxyethoxy)ethoxy]ethylamine plays a significant role in polymer science. It is utilized in the synthesis of water-soluble polyperoxides, exhibiting thermoresponsive properties and significant thermal degradation characteristics (Pal & De, 2012). Additionally, its derivatives are used in anionic polymerizations to create polymers with specific molecular weights and narrow molecular weight distributions (Han, Hagiwara, & Ishizone, 2003).
Applications in Energy and Battery Technology
This compound is also relevant in the field of energy, particularly in lithium-ion battery technology. Novel silane compounds, including derivatives of 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine, are synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, showing excellent stability and high lithium-ion conductivities (Amine et al., 2006). Moreover, it is involved in the synthesis of dye-sensitized solar cells, contributing to the development of efficient solar energy harvesting technologies (Liu et al., 2008).
Biomedical Applications
In the biomedical field, derivatives of 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine are used in developing new biomaterials. For instance, a polymer based on this compound demonstrates reversible biomembrane adhesion properties, which are beneficial for cell manipulation and tissue engineering applications (Yu et al., 2014).
Analytical Chemistry Applications
Finally, in the realm of analytical chemistry, 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine derivatives are used for detecting and quantifying biomarkers in human urine samples, aiding in the assessment of exposure to certain chemicals (B'hymer et al., 2003)
Safety And Hazards
Future Directions
The compound has been used in the design of an asymmetric Li salt, lithium 1,1,1-trifluoro-N-[2-[2-(2-methoxyethoxy)ethoxy)]ethyl] methanesulfonamide (LiFEA), that possesses a pseudo-crown ether-like, folded molecular geometry . This has been used to enable fast-cycling high-energy lithium metal batteries . This suggests potential future directions in the field of energy storage and battery technology.
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-9-4-5-11-7-6-10-3-2-8/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUWOEKJQRUMBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996169 | |
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxyethoxy)ethoxy]ethylamine | |
CAS RN |
74654-07-2 | |
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74654-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074654072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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